GSK3368715 Hydrochloride: A Deep Dive into its Mechanism of Action
GSK3368715 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of GSK3368715, detailing its molecular targets, downstream cellular consequences, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action
GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex of Type I PRMTs.[1][3] This class of enzymes is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, a post-translational modification critical in various cellular processes, including signal transduction, gene expression, and DNA damage repair.[1][4] The dysregulation of Type I PRMT activity has been implicated in the pathogenesis of numerous cancers, making them an attractive therapeutic target.[1][5]
The primary molecular targets of GSK3368715 are PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[6] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA), leading to an accumulation of monomethylarginine (MMA) and a subsequent shift towards the formation of symmetric dimethylarginine (SDMA) by Type II PRMTs.[6][7] This alteration in the cellular landscape of arginine methylation disrupts key signaling pathways and ultimately leads to anti-proliferative effects in a broad range of cancer cell lines.[6]
Quantitative Inhibitory Activity
The potency of GSK3368715 against various Type I PRMTs has been characterized by determining its half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app).
| Target Enzyme | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 (CARM1) | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Data compiled from multiple sources.[3][6][7]
Downstream Signaling Pathways
Inhibition of Type I PRMTs by GSK3368715 modulates several critical signaling pathways frequently dysregulated in cancer.
EGFR and Wnt Signaling
Preclinical studies have shown that PRMT1 plays a role in the regulation of the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][4] PRMT1 inhibition can lead to decreased expression of EGFR and key components of the Wnt pathway, thereby attenuating their oncogenic signaling.[4]
RNA Metabolism and DNA Damage Response
Type I PRMTs are also involved in RNA processing and the DNA damage response.[1] Inhibition by GSK3368715 can lead to altered exon usage and may sensitize cancer cells to DNA damaging agents.[3]
Experimental Protocols
In Vitro IC50 Determination for PRMTs
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT enzymes involves a radiometric assay.
Methodology:
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Reaction Setup: Recombinant PRMT enzyme, a biotinylated peptide substrate, and S-adenosyl-L-[³H]-methionine ([³H]-SAM) are combined in a reaction buffer.
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Inhibitor Addition: GSK3368715 is added at varying concentrations.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for the methylation reaction to occur.[1]
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Termination: The reaction is stopped.[1]
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Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide, and the amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.[1]
In Cell Western for Anti-proliferative Effects
The anti-proliferative effects of GSK3368715 on cancer cell lines can be assessed using an In-Cell Western assay.
Methodology:
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Cell Seeding: Cancer cells (e.g., RKO cells) are seeded in 384-well plates.[6]
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Treatment: Cells are treated with a dilution series of GSK3368715 or a DMSO control.[6]
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Incubation: Plates are incubated for a specified period (e.g., 3 days) at 37°C in a 5% CO2 environment.[6]
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Fixation and Permeabilization: Cells are fixed with methanol.[6]
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Blocking: Non-specific binding is blocked using a blocking buffer.[6]
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Staining and Detection: Cells are then stained with antibodies against a proliferation marker and a normalization protein, followed by detection with fluorescently labeled secondary antibodies. The signal intensity is quantified to determine cell proliferation.
Preclinical and Clinical Overview
In Vitro and In Vivo Anti-Tumor Activity
GSK3368715 has demonstrated potent anti-proliferative activity across a wide array of solid and hematological cancer cell lines.[6] In vivo studies using xenograft models have shown that GSK3368715 can lead to significant tumor growth inhibition and even tumor regression.[7] For instance, in a BxPC3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 mg/kg and 300 mg/kg, respectively.[3][7]
Interestingly, the anti-tumor activity of GSK3368715 can be enhanced when combined with inhibitors of PRMT5, the primary Type II PRMT.[8] This synergistic effect is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor.[8] This suggests that MTAP status could be a potential biomarker for patient selection.[8]
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[9][10] The study explored oral once-daily doses of 50, 100, and 200 mg.[9] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement in tumor biopsies at the lower, better-tolerated doses.[9] The best response observed in the trial was stable disease in 29% of patients.[9]
Conclusion
GSK3368715 hydrochloride is a potent, SAM-uncompetitive inhibitor of Type I PRMTs with a well-defined mechanism of action. By altering the landscape of protein arginine methylation, it disrupts key oncogenic signaling pathways, leading to anti-proliferative effects in a broad range of cancers. While preclinical data were promising, its clinical development was halted due to safety concerns. Nevertheless, the study of GSK3368715 has provided valuable insights into the therapeutic potential of targeting Type I PRMTs in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
